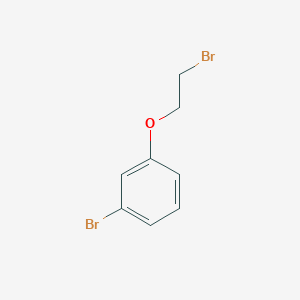

1-Bromo-3-(2-bromoethoxy)benzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-3-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXSBCXRNZGJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368350 | |

| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-29-8 | |

| Record name | 1-Bromo-3-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2-bromoethoxy)benzene is a bifunctional organic compound featuring both an aryl bromide and an alkyl bromide. This unique structural arrangement imparts differential reactivity to the two bromine substituents, making it a versatile building block in organic synthesis. Its utility is particularly notable in the construction of more complex molecules, including those with potential applications in medicinal chemistry, such as in the development of PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols and reactivity profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, other properties are predicted based on the analysis of structurally similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂O | [4] |

| Molecular Weight | 279.96 g/mol | [4] |

| CAS Number | 18800-29-8 | [4] |

| Physical Form | Liquid | |

| Boiling Point | 125 °C @ 1.7 mbar | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥95% | [4] |

Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 3-bromophenol with 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Bromophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 1,2-dibromoethane (a slight excess, e.g., 1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Reactivity and Chemical Properties

This compound possesses two bromine atoms with distinct chemical environments, leading to differential reactivity.[4]

-

Aryl Bromide: The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic substitution under standard conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10][11] This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the aromatic core.

-

Alkyl Bromide: The bromine atom on the ethoxy side chain is a primary alkyl bromide and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at this position.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable synthon for the construction of complex molecular architectures.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.8 - 7.5 | Multiplet | Aromatic protons |

| ~4.3 | Triplet | -O-CH₂-CH₂-Br |

| ~3.6 | Triplet | -O-CH₂-CH₂-Br |

The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The two methylene groups of the bromoethoxy chain will appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 158 - 160 | C-O (aromatic) |

| 110 - 135 | Aromatic carbons |

| ~68 | -O-CH₂-CH₂-Br |

| ~30 | -O-CH₂-CH₂-Br |

Mass Spectrometry

The mass spectrum, under electron ionization (EI), is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in prominent peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. Fragmentation would likely involve the loss of the bromoethoxy side chain or cleavage of the C-Br bonds.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1250 | Aryl-O-Alkyl ether C-O stretch |

| 600 - 500 | C-Br stretch |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of biologically active molecules.[4] Its bifunctional nature allows for its incorporation into larger, more complex structures. One area of significant interest is its potential use as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and the structural features of this compound make it an attractive scaffold for linker synthesis.

While no specific signaling pathways have been directly associated with this compound itself, its utility as a synthetic intermediate suggests that it can be a component of molecules designed to modulate a wide range of biological pathways, depending on the nature of the pharmacophores attached to it.

Safety and Handling

As a bromo-containing organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity provides a platform for selective and controlled molecular elaboration. While a complete experimental dataset for all its physical and chemical properties is not yet publicly available, this guide provides a thorough overview of its known characteristics and predicted behavior based on established chemical principles. Further research into its specific applications, particularly in the development of novel therapeutics, is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 18800-29-8 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Bromo-3-(2-bromoethoxy)benzene (CAS: 18800-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethoxy)benzene, a versatile bifunctional building block with significant potential in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis, and characteristic reactivity, with a focus on its differential functionalization capabilities. Experimental protocols for key transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, are outlined. Furthermore, this guide explores its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the development of novel therapeutics.

Introduction

This compound is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom and a bromoethoxy group at the meta position. This unique arrangement of two distinct carbon-bromine bonds—an aryl bromide and an alkyl bromide—imparts differential reactivity, making it a valuable intermediate for sequential and site-selective chemical modifications. The aryl bromide moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the primary alkyl bromide is a prime substrate for nucleophilic substitution reactions. This dual reactivity allows for the strategic construction of complex molecular architectures, rendering it a useful tool for medicinal chemists and materials scientists. Its defined length and reactive handles at both ends make it particularly suitable for the synthesis of linkers in heterobifunctional molecules such as PROTACs.

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral properties of this compound is presented below. While comprehensive experimental data is not widely published, the following tables provide key information available from commercial suppliers and spectral databases.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18800-29-8 | - |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 125 °C @ 1.7 mbar | [2] |

| Purity | Typically ≥95% | [3] |

Table 2: Spectral Data

| Technique | Data Description |

| ¹H NMR | Expected signals include a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm) for the aromatic protons and two triplets in the upfield region for the protons of the bromoethoxy group.[3] |

| ¹³C NMR | Expected signals include resonances in the aromatic region (typically 110-160 ppm) and the aliphatic region (typically 30-70 ppm).[3] |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion peak (M, M+2, M+4) due to the presence of two bromine atoms.[3] |

Synthesis and Reactivity

The synthesis of this compound can be envisioned through established synthetic methodologies, most notably the Williamson ether synthesis.

Synthesis

A plausible synthetic route involves the reaction of 3-bromophenol with 1,2-dibromoethane in the presence of a base. The phenoxide, generated in situ, acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane.

Caption: Synthetic route to this compound.

Reactivity and Differential Functionalization

The key feature of this compound is the differential reactivity of its two C-Br bonds.[3]

-

Aryl Bromide (C-Br on the benzene ring): This bond is less reactive towards nucleophilic substitution but is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3]

-

Alkyl Bromide (C-Br on the ethoxy chain): This primary bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, and thiols.

This orthogonal reactivity allows for a stepwise functionalization strategy, where one position can be selectively modified while the other remains intact for a subsequent transformation.

Caption: Differential reactivity of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature, the following sections provide general procedures for key transformations based on well-established methodologies for analogous substrates. Researchers should optimize these conditions for the specific transformation of interest.

General Protocol for Williamson Ether Synthesis of Aryl Ethers

This protocol describes a general method for the synthesis of aryl ethers from a phenol and an alkyl halide.

Materials:

-

Phenol (1.0 eq)

-

Alkyl halide (e.g., this compound) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature.

-

Add the alkyl halide to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[2]

General Protocol for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

Aryl bromide (e.g., this compound) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A base (e.g., K₃PO₄, K₂CO₃)

-

A suitable solvent (e.g., toluene, dioxane) and water

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4]

General Protocol for Buchwald-Hartwig Amination of Aryl Bromides

This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.

Materials:

-

Aryl bromide (e.g., this compound) (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

-

Phosphine ligand (e.g., XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and sodium tert-butoxide.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the amine followed by anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.[5]

Applications in Drug Discovery: A Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects these two moieties.

This compound is an attractive building block for the synthesis of PROTAC linkers due to its defined length and the presence of two distinct reactive sites. The differential reactivity of the aryl and alkyl bromides allows for the sequential attachment of the POI ligand and the E3 ligase ligand.

Caption: Workflow for PROTAC synthesis using the target compound.

Although specific examples of PROTACs synthesized from this compound are not yet prevalent in the literature, its structural features align well with the requirements for linker synthesis in this rapidly advancing therapeutic modality.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Acute toxicity, Dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity - Single exposure | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms: GHS07 (Exclamation mark)

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its key attribute is the presence of two differentially reactive bromine substituents, which allows for selective and sequential functionalization. This feature makes it an ideal building block for the construction of complex molecules, including the linkers of PROTACs. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its properties, reactivity, and potential applications, along with general protocols for its key transformations. As the field of targeted protein degradation and complex molecule synthesis continues to expand, the utility of such bifunctional building blocks is expected to grow.

References

1-Bromo-3-(2-bromoethoxy)benzene molecular weight and formula

This document provides a concise technical summary of the chemical properties of 1-Bromo-3-(2-bromoethoxy)benzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a halogenated aromatic ether. The presence of two bromine atoms and an ether linkage makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C8H8Br2O[1][2] |

| Molecular Weight | 279.96 g/mol [1][2] |

| CAS Number | 18800-29-8[1][2] |

Experimental Protocols

Structural and Logical Relationships

To understand its reactivity and potential applications, a conceptual breakdown of its structure is useful. The molecule consists of a central benzene ring substituted with a bromo group and a bromoethoxy side chain. This structure provides two distinct reaction sites.

Caption: Logical breakdown of this compound's nomenclature.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3-(2-bromoethoxy)benzene, a valuable building block in medicinal chemistry and materials science. The primary route for its synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document details the reaction, provides an adaptable experimental protocol, and outlines the necessary steps for purification and characterization.

Core Synthesis: Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific synthesis, the sodium or potassium salt of 3-bromophenol reacts with 1,2-dibromoethane.

The reaction proceeds by first deprotonating the hydroxyl group of 3-bromophenol with a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces one of the bromide ions from 1,2-dibromoethane in a nucleophilic substitution reaction to form the desired ether.

Spectroscopic Data for 1-Bromo-3-(2-bromoethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound 1-Bromo-3-(2-bromoethoxy)benzene. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies derived from established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Core Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Complex Multiplet |

| -O-CH₂- | ~4.2 | Triplet |

| -CH₂-Br | ~3.6 | Triplet |

Predicted data is based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| Aromatic C-Br | ~123 |

| Aromatic C-O | ~159 |

| Aromatic C-H | 115 - 131 |

| -O-CH₂- | ~68 |

| -CH₂-Br | ~32 |

Predicted data is based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak |

| C-O (Ether) Stretch | 1300 - 1000 | Strong |

| C-Br Stretch | 800 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 278, 280, 282 | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two bromine atoms. |

| [M-CH₂CH₂Br]⁺ | 171, 173 | Loss of the bromoethoxy side chain. |

| [C₆H₄BrO]⁺ | 171, 173 | |

| [C₆H₅O]⁺ | 93 | |

| [C₆H₅]⁺ | 77 | Phenyl cation, indicative of a benzene ring. |

The mass spectrum is expected to show a characteristic isotopic pattern for fragments containing bromine due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required for precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean, and dry sample of this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Inject the solution into the GC, where the compound will be vaporized and separated from any impurities.

-

The separated compound then enters the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source (commonly using Electron Ionization - EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[2]

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[3]

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[4]

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-Bromo-3-(2-bromoethoxy)benzene. This bifunctional molecule, possessing both an aromatic and a primary aliphatic carbon-bromine bond, offers a versatile platform for synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document details the compound's stability profile, explores the chemoselectivity of its reactive sites, provides representative experimental protocols for its synthesis and modification, and includes visualizations of key reaction pathways and workflows. While specific quantitative kinetic and thermodynamic data for this exact molecule are not widely available in public literature, this guide consolidates information from analogous structures to provide a robust predictive framework for its behavior.

Compound Profile

This compound is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom and a 2-bromoethoxy group at the meta position. This unique arrangement of functional groups dictates its chemical behavior, offering two distinct points for chemical modification.

| Property | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol [1] |

| Appearance | Typically a liquid |

| Key Functional Groups | Aryl bromide, Alkyl bromide, Ether |

The differential reactivity of the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond is the cornerstone of this compound's synthetic utility.[1]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. While generally stable under standard laboratory conditions, its stability can be compromised by exposure to heat, light, and strong bases.

Key Stability Considerations:

-

Thermal Stability: Elevated temperatures can induce thermal decomposition. The primary aliphatic C-Br bond is more susceptible to cleavage than the more robust aromatic C-Br bond. Decomposition at high temperatures can proceed through radical mechanisms or elimination reactions. For many organic compounds, thermal degradation of components like amino acids and urea can begin at temperatures as low as 50-100°C.

-

Photochemical Stability: Bromo-organic compounds can be sensitive to light, particularly UV radiation.[2] This can lead to homolytic cleavage of the C-Br bonds, generating radical intermediates that can initiate unwanted side reactions. To mitigate photodegradation, the compound should be stored in amber, light-protecting containers.

-

Chemical Stability: The compound is sensitive to strong bases, which can promote E2 elimination of HBr from the bromoethoxy side chain, leading to the formation of 1-bromo-3-vinyloxybenzene. The ether linkage is generally stable to a wide range of reagents but can be cleaved under harsh acidic conditions.

Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Caption: Key factors influencing the stability of this compound.

Reactivity Profile

The synthetic utility of this compound lies in the distinct reactivity of its two carbon-bromine bonds. This allows for selective functionalization, making it a valuable building block.

Reactivity of the Aliphatic C-Br Bond

The primary alkyl bromide of the ethoxy group is the more reactive site towards nucleophilic attack. It readily participates in Sₙ2 reactions with a variety of nucleophiles.

Common Nucleophilic Substitution Reactions:

-

With Amines: Forms secondary or tertiary amines, depending on the amine used.

-

With Alkoxides/Phenoxides: Leads to the formation of new ether linkages.

-

With Thiols: Produces thioethers.

-

With Cyanide: Results in the formation of a nitrile.

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution, yielding an alkene.

Reactivity of the Aromatic C-Br Bond

The aryl bromide is significantly less reactive towards traditional nucleophilic substitution due to the strength of the sp² C-Br bond. However, it is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions .

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, yielding biaryl structures.

-

Heck Reaction: Couples with alkenes using a palladium catalyst to form substituted alkenes.

-

Sonogashira Coupling: Reacts with terminal alkynes in the presence of palladium and copper catalysts to form aryl alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines in the presence of a palladium catalyst.

The significant difference in reactivity between the two bromine atoms allows for a stepwise functionalization strategy, where the more reactive aliphatic bromide can be substituted first, followed by a metal-catalyzed reaction at the aryl bromide position.

Caption: Differential reactivity pathways of this compound.

Quantitative Data Summary

Specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. The following tables provide representative data for analogous compounds to offer a predictive understanding of its reactivity.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol | 80 | 1 | 98[3] |

| Bromobenzene | Pd/SS-CNS (0.1 mol%) | K₂CO₃ | EtOH/H₂O | 60 | 3 | >95[4] |

| 2-Bromoanisole | Pd catalyst | K₂CO₃ | EtOH/H₂O | 50 | - | Variable[4] |

Table 2: General Reactivity Trends in Nucleophilic Aromatic Substitution (SₙAr)

| Leaving Group | Relative Rate |

| -F | High |

| -Cl | Moderate |

| -Br | Moderate |

| -I | Low |

Note: The presence and position of electron-withdrawing groups on the aromatic ring significantly impact the reaction rate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and functionalization of this compound, adapted from established methodologies for similar compounds.

Synthesis via Williamson Ether Synthesis

This protocol describes a plausible synthesis of this compound from 3-bromophenol and 1,2-dibromoethane.

Materials:

-

3-Bromophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl bromide moiety with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its dual reactivity, characterized by a nucleophilic substitution-prone aliphatic bromide and a cross-coupling-ready aromatic bromide, allows for precise and selective molecular construction. A thorough understanding of its stability profile, particularly its sensitivity to heat and light, is essential for its effective use. While specific quantitative data remains sparse in public domains, the principles of physical organic chemistry and data from analogous compounds provide a strong foundation for predicting its behavior and designing successful synthetic strategies. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their work.

References

An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the research chemical, 1-Bromo-3-(2-bromoethoxy)benzene. This document details its physicochemical properties, predicted spectroscopic data, and outlines detailed experimental protocols for its synthesis, purification, and analytical characterization. The information presented herein is intended to support researchers and professionals in drug development and other scientific endeavors.

Physicochemical Properties

This compound is a useful research compound with the following properties[1]:

| Property | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| CAS Number | 18800-29-8 |

| Typical Purity | ≥95% |

| IUPAC Name | This compound |

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and effective method for preparing ethers. This involves the reaction of a phenoxide with a primary alkyl halide. The subsequent purification is crucial to achieve the desired level of purity for research applications.

References

An In-depth Technical Guide on 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethoxy)benzene, a versatile chemical intermediate. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation via Williamson ether synthesis, and a summary of its known physicochemical properties. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical details for the synthesis, characterization, and application of this compound.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature, suggesting it did not represent a landmark discovery in itself. However, its synthesis is a classic application of the Williamson ether synthesis , a reaction of significant historical importance in organic chemistry. Developed by British chemist Alexander Williamson in 1850, this method was crucial in proving the structure of ethers.[1][2][3] The Williamson synthesis involves the reaction of an alkoxide ion with a primary alkyl halide and remains one of the most straightforward and widely used methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[2][4] The synthesis of this compound from 3-bromophenol and 1,2-dibromoethane is a direct application of this foundational reaction.

Physicochemical and Spectroscopic Data

While this compound is available commercially as a research chemical, comprehensive, experimentally verified quantitative data in public literature is limited. The following tables summarize the available physical properties and predicted spectroscopic characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18800-29-8 | [1] |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 125 °C @ 1.7 mbar (~1.28 mmHg) | [5] |

| Calculated Density | 1.757 g/cm³ | [5][6] |

| Calculated Flash Point | 116.45 °C | [6] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons expected as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm). Protons of the bromoethoxy group are expected to appear as two triplets in the upfield region.[1] |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the bromine being significantly shifted. The bromoethoxy chain carbons would appear in the aliphatic region (typically 30-70 ppm).[1] |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (~279.96 g/mol ). A key feature is the isotopic pattern of the molecular ion, which would appear as a characteristic M, M+2, and M+4 cluster of peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[1] |

| IR Spec. | Expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage), and C-Br stretching. |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the Williamson ether synthesis, reacting 3-bromophenol with an excess of 1,2-dibromoethane in the presence of a base. The use of excess 1,2-dibromoethane favors the desired mono-alkylation product over the formation of a symmetrical diether.

General Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a base deprotonates the hydroxyl group of 3-bromophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the selective mono-alkylation of phenols using 1,2-dibromoethane.[3]

Materials:

-

3-Bromophenol (1.0 eq)

-

1,2-Dibromoethane (3.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetone (or DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

-

Addition of Alkylating Agent: Stir the reaction mixture for 10-15 minutes at room temperature. Add 1,2-dibromoethane (3.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and evaporate the acetone under reduced pressure. Add water to the residue.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Applications and Versatility

This compound is a valuable bifunctional building block in organic synthesis. The molecule possesses two distinct carbon-bromine bonds: a less reactive aryl bromide and a more reactive primary alkyl bromide. This differential reactivity allows for selective functionalization.[1]

-

Cross-Coupling Reactions: The aryl bromide can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

Nucleophilic Substitution: The alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the terminus of the ethoxy chain.

-

Pharmaceutical and Agrochemical Synthesis: Its structure serves as a scaffold for building more complex molecules with potential biological activity. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Conclusion

This compound, while not a historically famous compound itself, is synthesized via the time-honored Williamson ether synthesis. Its utility lies in its bifunctional nature, containing two bromine atoms of differing reactivity, which makes it a versatile intermediate for drug development and materials science. This guide provides the essential historical context, a detailed and adaptable experimental protocol, and a compilation of its known and predicted properties to aid researchers in its synthesis and application.

References

- 1. This compound | 18800-29-8 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 18800-29-8 | CAS DataBase [m.chemicalbook.com]

- 6. CAS # 18800-29-8, 1-Bromo-3-(2-Bromoethoxy)-Benzene: more information. [sdhlbiochem.chemblink.com]

Technical Guide to the Safety and Handling of 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for 1-Bromo-3-(2-bromoethoxy)benzene (CAS No. 18800-29-8). Due to the limited availability of a complete, official Safety Data Sheet (SDS), the information presented herein is based on preliminary hazard classifications from chemical suppliers and general safety protocols for related chemical classes, including corrosive and irritant compounds, bromoarenes, and alkyl bromides. All users should exercise caution and consult with their institution's safety office before handling this compound.

Introduction

This compound is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both an aryl bromide and an alkyl bromide moiety, allows for diverse chemical transformations. This guide provides essential safety and handling information to mitigate risks for laboratory personnel.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance.[1] The GHS pictograms associated with this compound indicate that it is Corrosive and an Irritant , with the signal word "Danger" .[1] The health hazards of this compound have not been fully investigated, and it should be handled with extreme care.[1]

Table 1: GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word |

| Corrosive | GHS05 (Corrosion) | Danger |

| Irritant | GHS07 (Exclamation Mark) | Danger |

Source: Benchchem[1]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not extensively documented. The following table summarizes the available information.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 18800-29-8 | Benchchem[1], Biosynth[2] |

| Molecular Formula | C₈H₈Br₂O | Benchchem[1], Biosynth[2] |

| Molecular Weight | 279.96 g/mol | Benchchem[1], Biosynth[2] |

| Purity | Typically ≥95% | Benchchem[1] |

| Appearance | Not Specified | |

| Odor | Not Specified | |

| Boiling Point | 125°C (Expl.) | chemBlink[3] |

| Flash Point | 116.45°C (Cal.) | chemBlink[3] |

| Density | 1.757 g/cm³ (Cal.) | chemBlink[3] |

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are based on general guidelines for corrosive and irritant chemicals.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield when handling this compound.[7][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[6][9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Conditions: Store in a cool, dark place. The specific storage temperature is not documented, but refrigeration (2-8°C) is a common practice for similar compounds.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

No specific experimental protocols for the use of this compound were found. The following is a general protocol for handling a corrosive and irritant liquid chemical in a research setting.

General Protocol for Handling this compound

-

Pre-Experiment Preparation:

-

Review this technical guide and any available safety information.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Prepare all necessary equipment and reagents.

-

Don appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves, closed-toe shoes).

-

Locate the nearest emergency shower and eyewash station.

-

-

Handling the Compound:

-

Conduct all manipulations of the compound inside the chemical fume hood.

-

Use a syringe or cannula for transferring the liquid to minimize the risk of splashing.

-

If weighing the compound, do so in a tared, sealed container.

-

-

Post-Experiment Procedures:

-

Quench any reactive reagents carefully.

-

Transfer all waste containing this compound into a designated, labeled hazardous waste container.

-

Decontaminate all glassware and equipment that came into contact with the compound.

-

Clean the work area thoroughly.

-

Remove PPE and wash hands thoroughly.

-

Visualizations

The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.

Caption: General workflow for safely handling hazardous chemicals.

References

- 1. This compound | 18800-29-8 | Benchchem [benchchem.com]

- 2. This compound | 18800-29-8 | TAA80029 [biosynth.com]

- 3. CAS # 18800-29-8, 1-Bromo-3-(2-Bromoethoxy)-Benzene: more information. [sdhlbiochem.chemblink.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. questron.ca [questron.ca]

- 7. umdearborn.edu [umdearborn.edu]

- 8. research.arizona.edu [research.arizona.edu]

- 9. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 1-Bromo-3-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein degradation.[5]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing 1-Bromo-3-(2-bromoethoxy)benzene as a key building block for the linker. This linker precursor allows for a modular and systematic approach to PROTAC synthesis.

Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.[4][6] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These may require optimization for specific ligands and reaction scales.

Protocol 1: Synthesis of a Mono-functionalized Linker Intermediate

This protocol describes the initial reaction of this compound with a protected amine, such as Boc-protected piperazine, to create a versatile linker intermediate.

Materials and Reagents:

-

This compound

-

N-Boc-piperazine

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DMF.

-

Add Cs₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the mono-functionalized linker intermediate.

Protocol 2: Coupling of the First Ligand (e.g., POI Ligand)

This protocol details the attachment of a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a phenol) to the remaining bromo-functional group of the linker intermediate.

Materials and Reagents:

-

Mono-functionalized linker intermediate from Protocol 1

-

POI ligand with a phenolic hydroxyl group (e.g., a derivative of JQ1)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 15 minutes.

-

Add a solution of the mono-functionalized linker intermediate (1.1 eq) in anhydrous DMF.

-

Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected PROTAC precursor.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the amine for coupling to the second ligand.

Materials and Reagents:

-

Boc-protected PROTAC precursor

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected PROTAC precursor in DCM.

-

Add TFA (20-50% v/v in DCM) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding saturated NaHCO₃ solution until the pH is ~8.

-

Extract the product with DCM (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected PROTAC precursor.

Protocol 4: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)

This protocol outlines the final amide coupling step to attach the E3 ligase ligand (e.g., pomalidomide) to the deprotected PROTAC precursor.

Materials and Reagents:

-

Deprotected PROTAC precursor

-

E3 ligase ligand with a carboxylic acid (e.g., pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[7]

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected PROTAC precursor (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[7]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs, providing a benchmark for expected outcomes.

Table 1: Representative Yields and Purity for PROTAC Synthesis Steps

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Nucleophilic Substitution | This compound | Mono-functionalized Linker | 65-85 | >95 |

| 2 | Nucleophilic Substitution | Mono-functionalized Linker | Boc-protected PROTAC Precursor | 60-80 | >95 |

| 3 | Amide Coupling | Deprotected PROTAC Precursor | Final PROTAC | 40-60 | >98 (after HPLC) |

Table 2: Characterization of the Final PROTAC

| Analytical Method | Expected Outcome |

| LC-MS | A single major peak indicating the purity of the final compound and the correct molecular weight. |

| ¹H and ¹³C NMR | Presence of characteristic peaks for the POI ligand, E3 ligase ligand, and the linker. |

| HRMS | Confirmation of the exact mass and elemental composition of the synthesized PROTAC. |

Table 3: Representative Biological Activity for a BRD4-Targeting PROTAC

| Assay | Parameter | Representative Value |

| BRD4 Degradation | DC₅₀ (in 293T cells) | < 100 nM |

| Anti-proliferative Activity | IC₅₀ (in cancer cell line) | < 500 nM |

| Ternary Complex Formation | K_D | Varies |

Logical Relationship of PROTAC Components

The successful design of a PROTAC relies on the careful selection and connection of its three key components. The linker, derived from precursors like this compound, plays a pivotal role in bridging the POI ligand and the E3 ligase ligand, enabling the formation of a productive ternary complex.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its bifunctional nature allows for a modular and straightforward synthetic approach. The provided protocols offer a general framework for the utilization of this compound in the development of novel protein degraders. Researchers should note that optimization of reaction conditions and linker length is often necessary to achieve potent and selective protein degradation for each new protein of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 1-Bromo-3-(2-bromoethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2-bromoethoxy)benzene is a versatile bifunctional reagent valuable in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure features two distinct carbon-bromine bonds: a reactive aryl bromide and a more labile alkyl bromide. This differential reactivity allows for selective functionalization, with the aryl bromide being an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[2][3][4][5]

This document provides detailed application notes and generalized experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Key Applications

The strategic placement of the bromoethoxy group allows for post-coupling modifications, making this compound a valuable building block for:

-

Drug Discovery: Synthesis of biaryl compounds, arylated alkenes, substituted alkynes, and aryl amines, which are common motifs in pharmacologically active molecules.[2][3]

-

Materials Science: Development of novel organic materials with tailored electronic and photophysical properties.

-

Agrochemicals: Construction of complex scaffolds for new pesticides and herbicides.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which can be adapted for this compound. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve high yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-R-benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | 85-95 |

| 1-Bromo-3-R-benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-92 |

| 1-Bromo-3-R-benzene | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 88-96 |

Table 2: Heck Reaction of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-R-benzene | Styrene | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 100-120 | 18-24 | 75-90 |

| 1-Bromo-3-R-benzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | Toluene | 110 | 16 | 80-95 |

| 1-Bromo-3-R-benzene | Cyclohexene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | DMA | 120 | 24 | 70-85 |

Table 3: Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-R-benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60-70 | 8-12 | 85-98 |

| 1-Bromo-3-R-benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 80-95 |

| 1-Bromo-3-R-benzene | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-90 |

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-3-R-benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 90-99 |

| 1-Bromo-3-R-benzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85-95 |

| 1-Bromo-3-R-benzene | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88-97 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them using appropriate Schlenk line or glovebox techniques.

-

Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(2-bromoethoxy)-1,1'-biphenyl.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene

-

Deionized Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction until completion (typically 12-18 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

This protocol outlines the synthesis of 1-(2-bromoethoxy)-3-styrylbenzene.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in anhydrous DMF.

-

Add this compound, styrene, and K₂CO₃.[6]

-

Heat the reaction mixture to 110 °C with stirring.[6]

-

Monitor the reaction progress until the starting material is consumed (typically 18-24 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of 1-(2-bromoethoxy)-3-(phenylethynyl)benzene.

Materials:

-